

# OptoDARg thermal relaxation kinetics

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Compound Focus: **OptoDARg**

Cat. No.: S538187

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## Quantitative Data Summary

The table below consolidates the core findings on **OptoDARg** behavior from the research [1]:

Aspect	Description/Value	Context & Significance
General cis-trans Thermal Relaxation	"Essentially slow in the lipid bilayer environment"	Observed in pure lipid membranes (GUVs); baseline behavior without protein interaction.
cis OptoDARg-induced TRPC Activity	"Exponential decay" upon UV-OFF	Measured as current deactivation in transfected HEK293 cells; indicates ligand-channel interaction.
TRPC Isoform Dependence	TRPC3/6/7 activity decay shows "striking isoform-dependent" kinetics	Mutation studies confirm L2 lipid coordination site specificity; suggests structural basis for selectivity.
PhoDAG-1 Stability	cis PhoDAG-1-activated currents "remained stable" upon UV-OFF	Contrasting behavior highlights different chemical interactions despite similar photochromic structure.

## Detailed Experimental Methodology

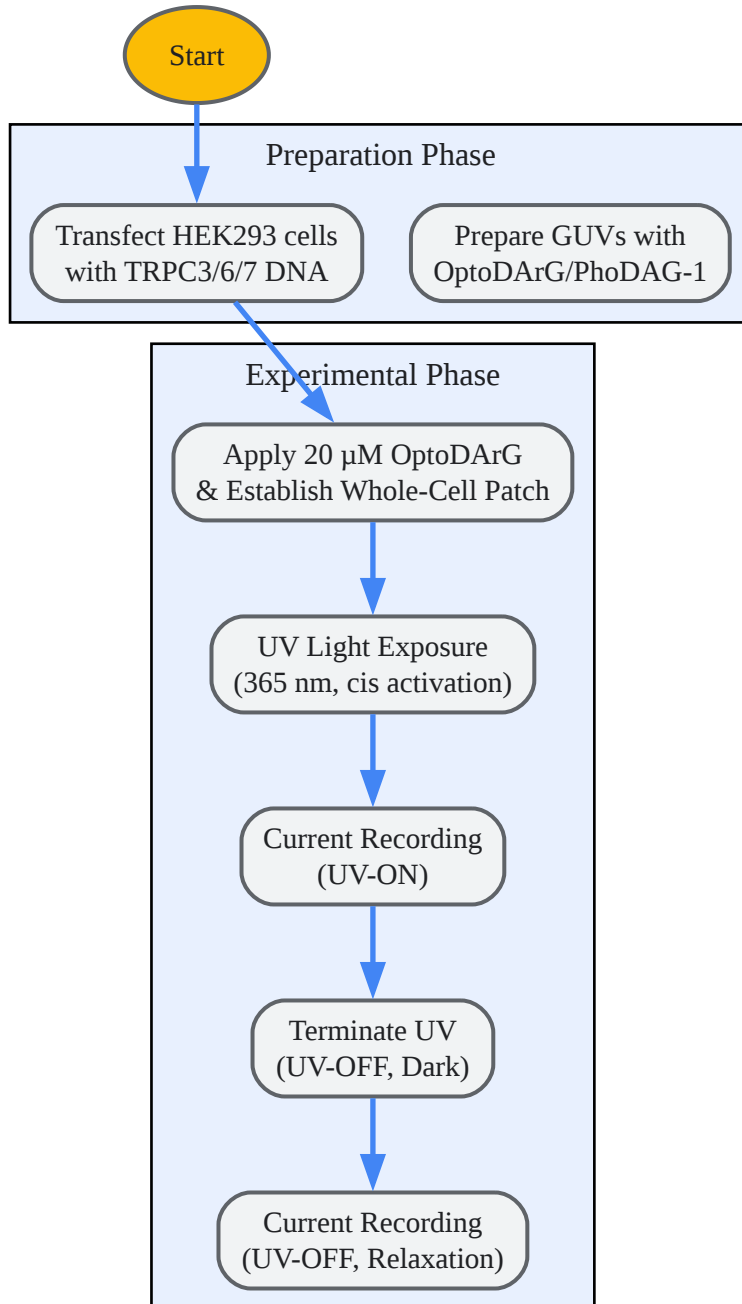
For researchers looking to replicate or understand the experimental setup, here are the key methodologies cited in the study [1]:

- **DNA Constructs & Reagents:** The study used cloned human TRPC3, TRPC6, and TRPC7 genes in fluorescent protein vectors (peYFP-C1, peCFP-C1). Key reagents were PhoDAG-1 and **OptoDArG (20  $\mu$ M)** applied during experiments.
- **Cell Culture & Transfection:** **HEK293 cells** were cultured and transiently transfected with the TRPC plasmid DNA using a polyjet reagent.
- **Electrophysiology:** The core measurements were made using the **whole-cell patch-clamp technique**.
  - **Voltage-clamp extracellular solution:** 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub> (pH 7.4 with NaOH).
  - **Pipette solution:** 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl<sub>2</sub>, 3 mM EGTA (pH 7.3 with CsOH).
  - **Photopharmacological protocol:** Transfected cells, identified by fluorescence, were illuminated with **UV (365 nm) or blue (430 nm) light** or kept in the dark to switch **OptoDArG** conformation while measuring currents.
- **Giant Unilamellar Vesicle (GUV) Preparation:** GUVs were formed via electroformation from pure POPC or a POPC mixture containing **2 mol % opto-lipid (OptoDArG or PhoDAG-1)** to study isomerization in a membrane environment.

## Experimental Workflow & Proposed Mechanism

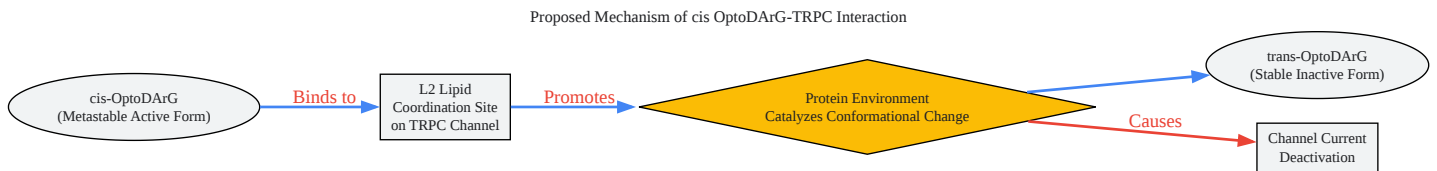
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the key proposed mechanism from the research.

## OptoDArG Experimental Workflow



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*Experimental workflow for studying **OptoDArG**-induced TRPC currents.*



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*Proposed mechanism where TRPC binding promotes cis-to-trans relaxation.*

## Key Interpretation of Findings

The core discovery of this research is that the thermal relaxation of cis-**OptoDARG**—its return to the trans state—is not a fixed property but is **accelerated by its interaction with the TRPC channel's L2 lipid coordination site** [1]. This finding has two major implications:

- **A Novel Analytical Tool:** The rate of current deactivation (kinetics) in the dark provides a dynamic readout of the ligand-protein interaction. Differences in these kinetics between TRPC isoforms or in mutated channels offer a way to map and understand the lipid-binding pocket.
- **A Path to Selective Intervention:** The isoform-dependent decay kinetics suggest that light could be used to activate **OptoDARG**, which would then selectively inactivate at different rates for different TRPC channels. This principle could be exploited to design highly specific photopharmacological drugs that target only one subtype of channel in a specific tissue [1].

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## References

1. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]

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